molecular formula C7H6N2S B1506062 2-Isothiocyanato-6-methylpyridine CAS No. 52648-44-9

2-Isothiocyanato-6-methylpyridine

Cat. No.: B1506062
CAS No.: 52648-44-9
M. Wt: 150.2 g/mol
InChI Key: STVKTHJPLIROOR-UHFFFAOYSA-N
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Description

2-Isothiocyanato-6-methylpyridine is a chemical compound with the molecular formula C7H6N2S and a molecular weight of 150.2 g/mol. It is characterized by the presence of an isothiocyanate group attached to a pyridine ring, which is substituted with a methyl group at the 6th position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isothiocyanato-6-methylpyridine can be synthesized through several synthetic routes. One common method involves the reaction of 6-methylpyridine-2-carbonyl chloride with thiourea. The reaction typically takes place under controlled conditions, such as maintaining a specific temperature and using a suitable solvent to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products formed during the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Isothiocyanato-6-methylpyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted products resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-Isothiocyanato-6-methylpyridine has various scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be utilized in biological studies to investigate its interactions with biological molecules and pathways.

  • Industry: It can be employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Isothiocyanato-6-methylpyridine exerts its effects involves its interaction with specific molecular targets and pathways. The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives, which may have biological activity. The compound may also modulate various biochemical pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

2-Isothiocyanato-6-methylpyridine can be compared with other similar compounds, such as 2-Isothiocyanato-4-methylpyridine and 2-Isothiocyanato-5-methylpyridine. These compounds share the isothiocyanate group and the pyridine ring but differ in the position of the methyl group. The unique position of the methyl group in this compound influences its chemical reactivity and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

2-isothiocyanato-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-6-3-2-4-7(9-6)8-5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVKTHJPLIROOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716959
Record name 2-Isothiocyanato-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52648-44-9
Record name 2-Isothiocyanato-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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